Hupehenisine

Description

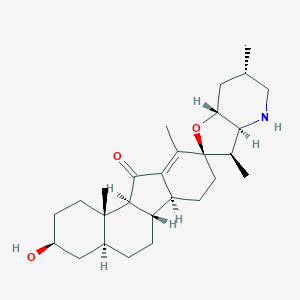

Structure

3D Structure

Properties

CAS No. |

105814-56-0 |

|---|---|

Molecular Formula |

C27H41NO3 |

Molecular Weight |

427.6 g/mol |

IUPAC Name |

(3S,3'R,3'aS,4aS,6'S,6aS,6bS,7'aR,9R,11aS,11bS)-3-hydroxy-3',6',10,11b-tetramethylspiro[1,2,3,4,4a,5,6,6a,6b,7,8,11a-dodecahydrobenzo[a]fluorene-9,2'-3a,4,5,6,7,7a-hexahydro-3H-furo[3,2-b]pyridine]-11-one |

InChI |

InChI=1S/C27H41NO3/c1-14-11-21-24(28-13-14)16(3)27(31-21)10-8-19-20-6-5-17-12-18(29)7-9-26(17,4)23(20)25(30)22(19)15(27)2/h14,16-21,23-24,28-29H,5-13H2,1-4H3/t14-,16+,17-,18-,19-,20-,21+,23+,24-,26-,27-/m0/s1 |

InChI Key |

YQGYDJYDIWCHOB-YPPUOXSUSA-N |

SMILES |

CC1CC2C(C(C3(O2)CCC4C5CCC6CC(CCC6(C5C(=O)C4=C3C)C)O)C)NC1 |

Isomeric SMILES |

C[C@H]1C[C@@H]2[C@H]([C@H]([C@]3(O2)CC[C@H]4[C@@H]5CC[C@H]6C[C@H](CC[C@@]6([C@H]5C(=O)C4=C3C)C)O)C)NC1 |

Canonical SMILES |

CC1CC2C(C(C3(O2)CCC4C5CCC6CC(CCC6(C5C(=O)C4=C3C)C)O)C)NC1 |

Synonyms |

22,27-imino-17,23-ozido-5,6-dihydrojerv-12-en-11-oxo-3-ol hupehenisine |

Origin of Product |

United States |

Isolation and Natural Occurrence of Hupehenisine

Botanical Sources and Species-Specific Distribution

Hupehenisine has been specifically isolated from the aerial parts and bulbs of certain Fritillaria species. nih.govcapes.gov.brresearchgate.net

Fritillaria hupehensis Hsiao et K. C. Hsia, also known as Hubei Fritillary, is a Chinese plant species belonging to the Liliaceae family. wikipedia.orgguidechem.com This species is native to several Chinese provinces, including Anhui, Henan, Hubei, Jiangxi, Sichuan, and Zhejiang. wikipedia.org Hupehenisine was first identified from the aerial parts of F. hupehensis and subsequently isolated from its bulbs. nih.govcapes.gov.brresearchgate.netguidechem.com The bulbs of F. hupehensis are typically harvested at the onset of summer when the plants begin to wilt. bvsalud.org Fritillaria hupehensis is officially recognized and listed in the Chinese Pharmacopoeia. bvsalud.orgpshk.hk

Hupehenisine has also been reported to occur in the aerial parts of Fritillaria ussuriensis Maxim. nih.gov This species is cultivated in Northeast China and its bulbs are generally harvested between June and July. nih.govbvsalud.org Similar to F. hupehensis, Fritillaria ussuriensis is also included in the Chinese Pharmacopoeia. bvsalud.orgpshk.hk

Methodologies for Compound Isolation and Purification from Biological Matrices

The isolation and purification of hupehenisine from biological matrices, such as plant material, typically involve a series of chromatographic and spectroscopic techniques. Early isolations of hupehenisine from Fritillaria hupehensis bulbs employed column chromatographic techniques. capes.gov.br General methods for isolating active compounds from plant extracts often include column chromatography and thin layer chromatography (TLC). researchgate.net

For the identification and structural elucidation of hupehenisine, various spectroscopic methods are utilized, including Ultraviolet (UV) spectroscopy, Infrared (IR) spectroscopy, Proton Nuclear Magnetic Resonance (1H-NMR) spectroscopy, and Electron Ionization-Mass Spectrometry (EI-MS). capes.gov.br

More advanced analytical techniques, such as Ultra-Performance Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (UPLC-MS/MS), are employed for the determination and quantification of hupehenisine, even in complex biological samples like rat plasma. researchgate.net Sample preparation for such analyses often involves techniques like protein precipitation, liquid-liquid extraction, or solid-phase extraction. researchgate.net Chromatographic separation in UPLC-MS/MS typically uses columns such as UPLC BEH C18 or UPLC HSS C18, with mobile phases comprising mixtures of formic acid and acetonitrile (B52724) in a gradient elution. researchgate.net Quantification is commonly performed using an electrospray ionization (ESI) source in positive ion mode, with detection via multiple reaction monitoring (MRM) mode. researchgate.net

Chemical Synthesis and Structural Modification Strategies

Total Synthesis Approaches to Hupehenisine and its Analogues

While specific detailed reports on the total synthesis of Hupehenisine itself are not extensively documented, the total synthesis of other structurally related isosteroidal alkaloids, such as veratramine (B1683811) and 20-epi-veratramine, provides insights into the general strategies applicable to this class of compounds. These syntheses often involve the construction of complex tetracyclic carbon skeletons. thieme-connect.comgoogle.comchemrxiv.orgdigitellinc.com

Key synthetic steps in the total synthesis of isosteroidal alkaloids can include:

Horner-Wadsworth-Emmons Olefination: This reaction is utilized to join two chiral building blocks, contributing to the assembly of the carbon framework. chemrxiv.orgdigitellinc.com

Transition-Metal Catalyzed Intramolecular Diels-Alder Cycloaddition-Aromatization Cascades: These powerful reactions are employed to efficiently construct the polycyclic core, including tetrasubstituted arenes. chemrxiv.orgdigitellinc.com

Highly Diastereoselective Crotylation of N-Sulfonyl Iminium Ions: This method allows for the stereocontrolled introduction of specific carbon chains. chemrxiv.orgdigitellinc.com

Eschenmoser Fragmentation: This reaction can be crucial for modifying ring systems or introducing specific functionalities. chemrxiv.orgdigitellinc.com

These approaches aim to achieve a unified synthetic strategy where a common intermediate can be transformed at a late stage into various structurally distinct isosteroidal alkaloids. digitellinc.com The complexity of these syntheses often necessitates careful control over chemoselectivity, regioselectivity, and stereoselectivity at each step.

Semi-synthetic Transformations from Natural Precursors

Hupehenisine (Hupehenine) is a naturally occurring isosteroidal alkaloid isolated from the bulbs of Fritillaria species. nih.govxenbase.orgsci-hub.runih.govresearchgate.net The abundance of such natural precursors makes semi-synthetic transformations a viable and often more efficient route to obtain Hupehenisine derivatives or other complex steroidal alkaloids.

Natural steroidal alkaloids like solasodine, cyclopamine, and jervine (B191634) serve as important starting materials for the semi-synthesis of various complex steroidal compounds. xenbase.orgnih.govwikipedia.orgwikipedia.orghznu.edu.cnnih.govmdpi.comlatoxan.comciteab.comcdutcm.edu.cnuni.lunih.govbrainkart.com The general principle of semi-synthesis involves chemically modifying these readily available natural scaffolds to achieve desired structural changes. For instance, ring-expanded steroidal alkaloid derivatives can be prepared directly from naturally occurring steroidal alkaloids or their synthetic analogs. brainkart.com

In the context of Fritillaria alkaloids, derivatization methods have been developed primarily for analytical purposes, such as for gas chromatography (GC) and high-performance liquid chromatography (HPLC) analysis. These derivatizations demonstrate the feasibility of modifying hydroxyl-containing Fritillaria alkaloids. Examples include:

Trimethylsilylation: Hydroxyl groups are converted to trimethylsilylates using reagents like trimethylsilylimidazole. vtc.edu.hknih.govcapes.gov.br

Esterification: Hydroxyl-containing alkaloids can be esterified, for example, to naphthoates with 1-naphthoyl chloride. nih.gov

These analytical derivatizations highlight the reactive functional groups on the natural scaffold that can be targeted for broader synthetic modifications.

Advanced Derivatization Methodologies for Steroidal Alkaloid Scaffolds

Advanced derivatization methodologies are crucial for fine-tuning the properties of steroidal alkaloids and exploring new structural motifs. These methods often involve highly specific reactions targeting particular functional groups or creating new ring systems.

Cyclopropanation and Subsequent Rearrangement Reactions

The introduction of cyclopropane (B1198618) rings and their subsequent rearrangement is a significant strategy in the synthesis and modification of steroidal alkaloid scaffolds. Cyclopropane motifs are ubiquitous in various natural products, including steroids and alkaloids. ingentaconnect.comethz.chresearchgate.net

A notable application of this methodology in steroidal alkaloid synthesis involves the formation of D-homocyclopamine ring systems. This process typically proceeds via a chemoselective cyclopropanation followed by a stereoselective acid-catalyzed carbocation rearrangement. hznu.edu.cnbrainkart.com For example, new iodomethylzinc bis(aryl)phosphate reagents have been developed as effective and safe cyclopropanating agents for large-scale reactions. hznu.edu.cn

Another example involves Rh(II)-catalyzed intramolecular diastereoselective cyclopropanation with quinone diazides, which has been successfully applied in the synthesis of steroidal cores, such as the cycloartenol (B190886) core. nih.gov This demonstrates the utility of transition metal-catalyzed [2+1]-type cycloaddition reactions for constructing cyclopropane rings within complex steroidal frameworks. cdutcm.edu.cnethz.chresearchgate.net

Specific Functional Group Interconversions

Functional group interconversions (FGIs) are fundamental transformations in organic synthesis that allow chemists to convert one functional group into another. brainkart.comlkouniv.ac.inblogspot.comimperial.ac.uk For steroidal alkaloid scaffolds, these interconversions are essential for constructing the desired molecular architecture and introducing specific functionalities.

Common types of functional group interconversions relevant to steroidal alkaloids include:

Oxidation and Reduction: For instance, the interconversion between ketones and alcohols is a common transformation within steroidal structures. imperial.ac.uk

Substitution Reactions: Nucleophilic substitution reactions can interconvert functional groups, such as the transformation of an alkyl halide into an alcohol. nih.gov

Addition and Elimination Reactions: These reactions are used to transform functional groups by adding or removing atoms or ions, for example, converting a double bond to a saturated bond. nih.govimperial.ac.uk

Specific examples within steroidal alkaloid derivatization, often initially developed for analytical purposes, include:

Hydroxyl Group Modifications: Hydroxyl groups, commonly found in steroidal alkaloids like Hupehenisine, can undergo silylation (e.g., with trimethylsilylimidazole) vtc.edu.hknih.govcapes.gov.br or acylation (e.g., with acetic anhydride (B1165640) or fluorinated anhydrides) capes.gov.brimperial.ac.uk. These transformations can alter polarity, volatility, or reactivity for further synthetic steps.

Amine to Amide Conversions: The conversion of amines to amides is a significant FGI in synthetic organic chemistry, often achieved using acid derivatives like acyl chlorides. nih.gov

These interconversions are critical for navigating the synthetic landscape of complex steroidal alkaloids, enabling the tailoring of molecules for specific structural and chemical investigations.

Molecular and Cellular Mechanisms of Action of Hupehenisine

Identification and Characterization of Molecular Targets

The initial step in understanding the pharmacological profile of any compound is the identification and characterization of its molecular targets. This involves a multi-faceted approach to determine how the compound interacts with various cellular components to elicit a biological response.

Enzyme Interaction and Inhibition Studies (e.g., Dephospho-coenzyme A kinase)

Enzymes are critical catalysts for a vast array of biochemical reactions within the cell. The inhibition of specific enzymes is a common mechanism of action for many therapeutic agents. Future studies on Hupehenisine would need to investigate its potential to inhibit enzymes such as Dephospho-coenzyme A kinase (DPCK). DPCK is a key enzyme in the biosynthesis of Coenzyme A, a vital cofactor in numerous metabolic pathways.

Enzyme inhibition studies typically involve incubating the enzyme with its substrate in the presence and absence of the potential inhibitor. The rate of the enzymatic reaction is then measured to determine the inhibitory activity of the compound. Key parameters that are determined in these studies include:

| Parameter | Description |

| IC50 | The concentration of an inhibitor required to reduce the activity of an enzyme by 50%. |

| Ki | The inhibition constant, which represents the affinity of the inhibitor for the enzyme. |

| Mechanism of Inhibition | Determines whether the inhibition is competitive, non-competitive, uncompetitive, or mixed. |

This table represents the type of data that would be generated from future enzyme inhibition studies on Hupehenisine.

Receptor Binding and Modulation (e.g., M receptor antagonism for Fritillaria components)

Receptors are specialized proteins that receive and transduce signals from outside the cell. The interaction of a compound with a specific receptor can either activate (agonism) or block (antagonism) the receptor's function. Given that Hupehenisine is isolated from Fritillaria species, and other components of this genus have shown M receptor antagonism, investigating Hupehenisine's activity at muscarinic (M) receptors would be a logical starting point.

Receptor binding assays are employed to determine the affinity of a compound for a specific receptor. These assays often use radiolabeled ligands that bind to the receptor of interest. The ability of the test compound to displace the radiolabeled ligand is then measured.

| Assay Type | Information Yielded |

| Competitive Binding Assay | Determines the binding affinity (Ki) of the compound for the receptor. |

| Functional Assay | Characterizes the compound as an agonist, antagonist, or inverse agonist by measuring the cellular response following receptor binding. |

This table illustrates the data that would be sought in future receptor binding and modulation studies of Hupehenisine.

Protein-Protein Interaction Analysis

Protein-protein interactions (PPIs) are fundamental to most cellular processes. The disruption or stabilization of specific PPIs by a small molecule can have profound effects on cell signaling and function. Investigating whether Hupehenisine can modulate critical PPIs would provide valuable insight into its mechanism of action. Techniques such as co-immunoprecipitation, yeast two-hybrid screening, and surface plasmon resonance are commonly used to study PPIs and the effects of small molecules on these interactions.

Modulation of Intracellular Signaling Pathways

Intracellular signaling pathways are complex networks that transmit signals from the cell surface to the nucleus, ultimately leading to changes in gene expression and cellular function. The ability of a compound to modulate these pathways is a key aspect of its pharmacological activity.

Nuclear Factor-kappa B (NF-κB) Pathway Regulation

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammation, immunity, and cell survival. Aberrant NF-κB signaling is implicated in a variety of diseases. Future research would need to explore if Hupehenisine can modulate this pathway. This would typically involve treating cells with an inflammatory stimulus in the presence or absence of Hupehenisine and then measuring key events in the NF-κB signaling cascade, such as the phosphorylation and degradation of IκBα and the nuclear translocation of NF-κB subunits.

| Experimental Readout | Pathway Component Assessed |

| Western Blot for p-IκBα and IκBα | Activation of the IKK complex and subsequent degradation of the inhibitory IκBα protein. |

| Immunofluorescence for NF-κB p65 | Translocation of the active NF-κB p65 subunit from the cytoplasm to the nucleus. |

| Reporter Gene Assay | Measurement of NF-κB-dependent gene transcription. |

This table outlines the types of experimental data that would be necessary to determine Hupehenisine's effect on the NF-κB pathway.

Transforming Growth Factor-beta (TGF-β)/SMAD Signaling Modulation

The Transforming Growth Factor-beta (TGF-β)/SMAD signaling pathway plays a central role in cell growth, differentiation, and tissue repair. Dysregulation of this pathway is associated with fibrosis and cancer. Investigating the potential of Hupehenisine to modulate TGF-β/SMAD signaling would be a critical area of future research. This would involve assessing the phosphorylation of SMAD proteins (SMAD2 and SMAD3), their nuclear translocation, and the expression of TGF-β target genes.

| Experimental Readout | Pathway Component Assessed |

| Western Blot for p-SMAD2/3 | Activation of the TGF-β receptor complex and subsequent phosphorylation of receptor-regulated SMADs. |

| Immunofluorescence for SMAD4 | Nuclear translocation of the common mediator SMAD4 in complex with phosphorylated R-SMADs. |

| Quantitative PCR (qPCR) | Measurement of the expression of TGF-β target genes such as SERPINE1 (PAI-1) and COL1A1. |

This table indicates the experimental data required to elucidate the impact of Hupehenisine on the TGF-β/SMAD signaling pathway.

Autophagic Pathway Activation (e.g., AMPK-mTOR-ULK Signaling)

Autophagy is a fundamental cellular process for the degradation and recycling of cellular components, playing a critical role in maintaining cellular homeostasis. The AMP-activated protein kinase (AMPK), mammalian target of rapamycin (B549165) (mTOR), and Unc-51 like autophagy activating kinase (ULK) signaling pathway is a central regulator of autophagy. AMPK acts as an energy sensor that, when activated, promotes autophagy by inhibiting mTORC1 and directly activating the ULK1 complex. nih.govfrontiersin.org Conversely, mTOR, a key regulator of cell growth, suppresses autophagy when active. nih.gov

Studies investigating the broader class of alkaloids from the Fritillaria genus have indicated their potential to modulate this critical pathway. Research suggests that these steroidal alkaloids can influence the autophagy-related signaling cascade involving AMPK-mTOR-ULK1. nih.gov The activation of AMPK and subsequent inhibition of mTOR signaling is a recognized mechanism for inducing autophagy. consensus.app This modulation of autophagy is a significant aspect of the cellular activities of Fritillaria alkaloids, contributing to their diverse pharmacological effects.

| Pathway Component | General Function in Autophagy | Potential Modulation by Fritillaria Alkaloids |

| AMPK | Energy sensor; activates autophagy | Activation |

| mTOR | Cell growth regulator; inhibits autophagy | Inhibition |

| ULK1 | Initiates autophagosome formation | Activation |

Intracellular Calcium Homeostasis Perturbation (e.g., Ca2+/Calmodulin-Dependent Protein Kinase II, c-Jun N-terminal Kinase)

Intracellular calcium (Ca2+) is a ubiquitous second messenger that regulates a vast array of cellular processes. The precise control of its concentration, or homeostasis, is vital for normal cell function. nih.gov Disruptions in Ca2+ homeostasis can trigger various signaling cascades, including those mediated by Ca2+/Calmodulin-Dependent Protein Kinase II (CaMKII) and c-Jun N-terminal Kinase (JNK). CaMKII is a key mediator of Ca2+ signaling, translating changes in intracellular calcium levels into downstream physiological effects. nih.govmdpi.com

Evidence points to the ability of Fritillaria alkaloids to perturb intracellular calcium homeostasis. nih.gov This disruption can lead to the activation of the CaMKII and JNK pathways. The modulation of these pathways represents a significant mechanism through which these alkaloids exert their effects on cellular function and response to stress.

Hedgehog Signaling Pathway Interactions (based on related steroidal alkaloids)

The Hedgehog (Hh) signaling pathway is fundamental during embryonic development and also plays a role in adult tissue maintenance and regeneration. wikipedia.orgnih.gov Aberrant activation of this pathway is implicated in the development of certain cancers. youtube.commdpi.com The pathway is initiated by the binding of a Hedgehog ligand to its receptor Patched (PTCH), which relieves the inhibition of Smoothened (SMO), a G protein-coupled receptor-like molecule. uky.edu

Direct studies on Hupehenisine's interaction with the Hh pathway are not extensively documented. However, analysis of related steroidal alkaloids from Fritillaria species provides significant insight. For instance, Cyclopamine, a well-characterized steroidal alkaloid identified in Fritillaria thunbergii, is a known inhibitor of the Hedgehog signaling pathway. mdpi.com Cyclopamine functions by directly binding to and inhibiting Smoothened, thereby blocking downstream signal transduction. mdpi.com This established interaction of a related steroidal alkaloid suggests a potential mechanism for compounds with similar structures, like Hupehenisine.

Regulation of Gene Expression and Protein Synthesis

The biological activities of chemical compounds are often mediated through their ability to alter the expression of specific genes and the synthesis of corresponding proteins.

Differential Gene Expression Profiling

Transcriptome analysis is a powerful tool used to investigate the molecular mechanisms of medicinal plants and their active compounds. nih.gov Studies on various Fritillaria species have utilized differential gene expression profiling to identify key genes and regulatory networks involved in the biosynthesis of their characteristic steroidal alkaloids. mdpi.comnih.govresearchgate.netmdpi.com This type of analysis reveals which genes are up- or down-regulated under specific conditions, providing a blueprint of the cellular response. nih.gov For example, transcriptome sequencing in Fritillaria cirrhosa and Fritillaria roylei has helped elucidate the pathways for producing compounds like imperialine (B1671802) and peimine. nih.govmdpi.com While studies have focused on the gene expression within the plants to understand alkaloid production, this approach can also be applied to understand how these alkaloids, once administered, affect gene expression in target human or animal cells.

Modulation of Key Pro-inflammatory Protein Expression (e.g., p-p65, COX-2, Caspase-1, IL-18)

Inflammation is a complex biological response involving a variety of signaling pathways and protein mediators. The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway is a central regulator of inflammation, with the p65 subunit being a key component. Activation of this pathway leads to the expression of numerous pro-inflammatory proteins, including cyclooxygenase-2 (COX-2), and cytokines processed by caspases, such as Interleukin-18 (IL-18). Caspase-1 is an inflammatory caspase crucial for the maturation of pro-inflammatory cytokines like IL-1β and IL-18. nih.govnih.gov

Research on total alkaloid extracts from Fritillaria cirrhosa, which contain Hupehenine (B31792) (a likely synonym for Hupehenisine), has demonstrated potent anti-inflammatory effects. These effects are achieved, in part, by inhibiting the NF-κB signaling pathway. nih.govfoodandnutritionresearch.netresearchgate.net This inhibition prevents the downstream expression of pro-inflammatory mediators. Studies on other specific Fritillaria alkaloids have confirmed their ability to suppress the production of pro-inflammatory cytokines and enzymes like COX-2. nih.govresearchgate.netresearchgate.net

| Pro-inflammatory Protein | Function | Modulation by Fritillaria Alkaloids |

| p-p65 (NF-κB) | Transcription factor for inflammatory genes | Inhibition |

| COX-2 | Enzyme in prostaglandin (B15479496) synthesis | Inhibition |

| Caspase-1 | Activates pro-inflammatory cytokines | Inhibition |

| IL-18 | Pro-inflammatory cytokine | Inhibition of maturation/release |

Cellular Biological Processes

The molecular interactions of Hupehenisine and related alkaloids translate into observable effects on various cellular biological processes. These processes are the sum of the complex signaling and regulatory events occurring within the cell. nih.govnih.govzfin.org The modulation of pathways related to autophagy, calcium signaling, and inflammation collectively influences cellular responses to stress, injury, and pathogens.

For instance, the anti-inflammatory activity demonstrated by Fritillaria alkaloid extracts involves the regulation of cellular processes in immune cells, such as macrophages. bohrium.comresearchgate.net By inhibiting the NF-κB pathway, these compounds can reduce the recruitment of inflammatory cells and the production of cytokines, thereby mitigating inflammatory damage. nih.govresearchgate.net Furthermore, the induction of autophagy can serve as a protective mechanism in cells, helping to clear damaged organelles and protein aggregates, which is a crucial process in various disease states. The perturbation of calcium homeostasis can influence a wide range of cellular functions, from neurotransmission to muscle contraction and gene transcription, indicating the broad physiological impact of these compounds.

Cell Proliferation and Viability

The primary mechanism of action of Hupehenisine, as documented in current scientific literature, is its cytotoxic effect, leading to the inhibition of cell proliferation and a reduction in cell viability in various cancer cell types. This has been quantified through in vitro assays that measure the concentration of the compound required to inhibit 50% of cell growth (IC50).

Studies have demonstrated that Hupehenisine exhibits cytotoxic activity against a range of human cancer cell lines. The IC50 values indicate a varying degree of sensitivity among different cell types. For instance, its effects have been evaluated against human breast adenocarcinoma (BT474), undifferentiated lung cancer (CHAGO), liver cancer (HepG2), gastric cancer (Kato3), and colorectal adenocarcinoma (SW620) cells. The consistent outcome across these studies is a dose-dependent inhibition of cell proliferation.

Table 1: Cytotoxic Activity of Hupehenisine against Various Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µg/mL) |

|---|---|---|

| BT474 | Human Breast Adenocarcinoma | 4.7 |

| CHAGO | Human Undifferentiated Lung Cancer | 5.7 |

| HepG2 | Human Liver Cancer | 6.5 |

| Kato3 | Human Gastric Cancer | 5.3 |

| SW620 | Human Colorectal Adenocarcinoma | 5.6 |

Programmed Cell Death (Apoptosis Induction)

Currently, there is a lack of specific research findings in the available scientific literature detailing the direct molecular and cellular mechanisms of Hupehenisine in the induction of programmed cell death, or apoptosis. While its cytotoxic effects suggest that apoptosis may be a contributing factor to the observed reduction in cell viability, dedicated studies to elucidate the specific apoptotic pathways modulated by Hupehenisine have not been reported.

Cellular Senescence Pathways (e.g., p53-dependent pathways)

There is no available scientific information to date that specifically investigates the role of Hupehenisine in modulating cellular senescence pathways. The influence of Hupehenisine on key regulators of senescence, such as the p53-dependent pathways, has not yet been a subject of published research. Therefore, its effects on this particular cellular process remain unknown.

Angiogenesis Modulation

The potential for Hupehenisine to modulate angiogenesis, the formation of new blood vessels, has not been explored in the current body of scientific research. There are no available studies that provide insight into the molecular or cellular mechanisms by which Hupehenisine might inhibit or stimulate angiogenesis.

Preclinical Biological Activities of Hupehenisine and Its Analogues Non Human Studies

In Vitro Pharmacological Activity Assessments

In vitro studies provide insights into the mechanisms of action and efficacy of compounds at a cellular level.

Anti-inflammatory Efficacy in Cellular Models (e.g., LPS-induced human airway epithelial cells)

While various plant-derived natural compounds have demonstrated anti-inflammatory effects in cellular models, such as suppressing LPS-induced inflammatory responses in macrophages and epithelial cells mdpi.comnih.govmdpi.comnih.gov, specific detailed research findings regarding the anti-inflammatory efficacy of Hupehenisine in cellular models, including LPS-induced human airway epithelial cells, were not identified in the current search. Cellular models like RAW 264.7 murine macrophages stimulated with LPS are commonly used to assess anti-inflammatory effects by measuring the reduction of nitric oxide (NO) and modulation of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6 mdpi.comnih.gov.

Antineoplastic Activity in Cancer Cell Lines (e.g., lung cancer, chronic myeloid leukemia, thyroid duct cancer)

Research has explored the antineoplastic activity of various compounds in different cancer cell lines, including those derived from lung cancer, chronic myeloid leukemia, and thyroid duct cancer epdf.pubnih.govjcancer.orgnih.govnih.govgenprex.com. For instance, certain tyrosine kinase inhibitors have shown antitumor activities in medullary and anaplastic thyroid cancer cell lines by inhibiting proliferation, migration, invasion, and increasing apoptosis nih.govnih.govmdpi.com. Some studies on Fritillaria species, from which Hupehenisine is derived, have investigated the antineoplastic effects of their chemical components, often involving mechanisms such as proliferation inhibition, induction of apoptosis, and modulation of signaling pathways nih.govresearchgate.net.

A patent-related document mentions "Compound 42" inhibiting the in vitro growth of human cell lines derived from acute myeloid leukemia (AML, U937 cell line) and myelodysplastic syndrome (MDS, KG1 and KG1a cell lines). This document also references the "identification of hupehenisine" googleapis.com. However, specific detailed research findings directly attributing antineoplastic activity to Hupehenisine itself in lung cancer, chronic myeloid leukemia, or thyroid duct cancer cell lines were not explicitly found in the provided search results.

Antiviral Activity in Cell-Based Assays (e.g., against SARS-CoV-2)

Hupehenisine has been listed among natural compounds with possible anti-SARS-CoV-2 effects biointerfaceresearch.comresearchgate.net. Reviews discussing therapeutic strategies for COVID-19 highlight natural bioactive compounds as potential antiviral agents, with some studies confirming direct inhibition of coronaviruses in silico, in vitro, and in vivo researchgate.net. Cell-based assays, often utilizing cell lines such as Vero E6, Calu-3, and Caco-2, are standard for screening antiviral compounds against SARS-CoV-2 by assessing reduction in viral RNA levels, infectious viral progeny, or cytopathic effect frontiersin.orgnih.govfrontiersin.orgbiorxiv.orgbiorxiv.org. While Hupehenisine is mentioned in this context, specific experimental data, such as EC50 or IC50 values, detailing its antiviral activity in cell-based assays against SARS-CoV-2 were not provided in the search results biointerfaceresearch.comresearchgate.net.

Antibacterial and Bacteriostatic Evaluations

Antibacterial agents are substances that either kill bacteria (bactericidal) or stop their growth (bacteriostatic) gardp.org. In vitro methods, such as determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC), are used to evaluate these effects clsi.orgcreative-diagnostics.com. The MBC is defined as the lowest concentration of an antibacterial agent required to kill more than 99.9% of the initial bacterial inoculum creative-diagnostics.com. Despite the general understanding and methodologies for assessing antibacterial and bacteriostatic activities nih.govnih.gov, specific research findings detailing the antibacterial or bacteriostatic evaluations of Hupehenisine were not identified in the provided search results.

In Vivo Pharmacological Efficacy in Non-Human Animal Models

Animal models play a vital role in preclinical drug development, allowing for the evaluation of drug safety and efficacy in living organisms, although their predictive value for human response can vary infinixbio.comnih.govwellbeingintlstudiesrepository.orgmdpi.comtaconic.com.

Anti-inflammatory Effects in Animal Models (e.g., acute lung injury models)

Acute lung injury (ALI) is a complex pulmonary disease characterized by a severe inflammatory response, and various animal models, such as those induced by lipopolysaccharide (LPS), are used to study its pathogenesis and evaluate potential therapeutic compounds mdpi.comresearchgate.netnih.govfrontiersin.orgthoracic.orgnih.gov. These models aim to reproduce key pathological features of human ALI, including neutrophilic alveolitis, hyaline membrane deposition, and microthrombi formation thoracic.orgnih.gov. Studies have shown that plant-derived natural compounds can exert beneficial effects on ALI by regulating immune responses and reducing inflammatory mediators and cytokines mdpi.comnih.govfrontiersin.org. For example, some compounds have been shown to suppress increased lung injury scores and levels of inflammatory cytokines in bronchoalveolar lavage fluid (BALF) in LPS-induced ALI mouse models mdpi.comfrontiersin.org. However, specific detailed research findings regarding the anti-inflammatory effects of Hupehenisine in non-human animal models, such as acute lung injury models, were not identified in the provided search results.

Antineoplastic Efficacy in Xenograft or Transgenic Animal Models

The assessment of novel anti-cancer agents frequently involves evaluating their efficacy in preclinical animal models, including xenograft and transgenic systems. Xenograft models are established by implanting human tumor cells or patient-derived tumor tissues into immunodeficient mice, enabling the study of human tumor cell behavior in vivo and the identification of potential therapeutic targets. nc3rs.org.uknih.govidibell.catfrontiersin.orgnih.gov Transgenic mouse models, which involve the constitutive or conditional expression of oncogenes or silencing of tumor-suppressor genes, are also utilized to explore the causal links between candidate cancer genes and carcinogenesis, as well as to test new therapeutic approaches. nih.govfrontiersin.orgnih.gov

While these models are widely used for assessing anti-tumor activity, detailed research findings specifically demonstrating the antineoplastic efficacy of Hupehenisine or its analogues in xenograft or transgenic animal models are not extensively documented in the available literature.

Antiviral Efficacy in Animal Models

Animal models play a critical role in the preclinical evaluation of antiviral drugs and vaccines, aiming to mitigate morbidity and mortality associated with viral infections. nih.govnih.gov Commonly utilized models include mice, ferrets, guinea pigs, cotton rats, hamsters, and macaques, with the selection of a specific model often depending on the particular virus under investigation (e.g., mouse and ferret models for influenza, humanized chimeric mice for hepatitis B). nih.govnih.govcriver.comfrontiersin.org

Hupehenisine has been identified within lists of natural compounds possessing potential anti-SARS-CoV-2 activities. researchgate.net However, specific detailed research findings that demonstrate the antiviral efficacy of Hupehenisine or its analogues in established animal models are not provided in the available search results.

Expectorant and Anti-tussive Effects in Respiratory Models

Expectorants are pharmacological agents designed to enhance bronchial secretion or reduce mucus viscosity, thereby facilitating the clearance of mucus through coughing. slideshare.netslideshare.netclevelandclinic.org Antitussives, conversely, function to suppress the cough reflex, acting either centrally or peripherally within the nervous system. slideshare.netslideshare.netnih.gov These effects are typically investigated in respiratory animal models to evaluate a compound's capacity to alleviate symptoms associated with respiratory conditions such as the common cold, bronchitis, and pneumonia, which often involve mucus accumulation and persistent coughing. clevelandclinic.orgnih.gov

Despite the established methodologies for studying such effects, specific detailed research findings demonstrating expectorant or anti-tussive effects of Hupehenisine or its analogues in respiratory animal models are not extensively documented in the provided search results.

Antihypertensive Effects in Animal Models

Animal models are indispensable tools for elucidating the pathophysiology of hypertension and for the pharmacological screening of potential antihypertensive drugs. nih.govresearchgate.netimrpress.com A variety of models exist that mimic human hypertension, including genetically induced models such as the Spontaneously Hypertensive Rat (SHR) and Dahl Salt-Sensitive Rats, pharmacologically induced models (e.g., Angiotensin II-induced hypertension, deoxycorticosterone acetate (B1210297) (DOCA)-salt-induced hypertension), and surgically induced models. researchgate.netimrpress.comnih.govfrontiersin.org These models enable researchers to investigate the underlying mechanisms of blood pressure dysregulation and to assess the efficacy of drug candidates. nih.govimrpress.com

However, specific detailed research findings on the antihypertensive effects of Hupehenisine or its analogues in animal models are not extensively documented in the provided search results.

Pharmacodynamic Characterization in Preclinical Systems

Pharmacodynamic (PD) characterization in preclinical systems involves the quantitative analysis of the relationship between drug concentration and its biological effect over time. frontiersin.orgcatapult.org.ukbiomice.com.cn This type of analysis is crucial for understanding a drug's mechanism of action at its target site, how it modulates that target, and the resulting biological responses. catapult.org.uk Such studies are fundamental for optimizing drug development, including establishing dose-response relationships and confirming target engagement. frontiersin.orgcatapult.org.ukosu.edu

While comprehensive pharmacodynamic characterization of Hupehenisine in preclinical in vivo systems for the specific activities outlined above is not detailed in the provided search results, some molecular-level insights into its biological interactions have been noted. For example, Hupehenine (B31792) has been investigated for its antileishmanial activity against Leishmania donovani promastigotes, where it demonstrated an inhibitory effect. researchgate.net Furthermore, estimations of its free binding energy and interactions, including hydrogen bonding, with key residues of the Plasmodium falciparum dephospho-Coenzyme A kinase (DPCK) enzyme's active site have been reported, suggesting a molecular mechanism of action in this context. researchgate.net This provides a foundational aspect of its pharmacodynamic profile at a biochemical level.

Structure Activity Relationship Sar Studies of Hupehenisine and Its Derivatives

Identification of Essential Structural Features for Biological Activity

The biological activity of Hupehenisine is intrinsically linked to its complex steroidal framework. SAR studies have begun to elucidate the key structural motifs necessary for its therapeutic effects, particularly its anticancer properties. The core cevanine-type steroidal skeleton is fundamental to its activity. Modifications to the peripheral functional groups have been shown to significantly modulate its potency.

Key structural features that are often considered crucial for the bioactivity of steroidal alkaloids like Hupehenisine include:

Oxygenated Functional Groups: The presence and position of hydroxyl and ketone groups on the steroidal backbone can influence the molecule's polarity, solubility, and interactions with biological targets. For instance, the hydroxyl group at C-3 is a common feature in many bioactive steroidal alkaloids.

While specific SAR studies on a wide range of synthetic Hupehenisine derivatives are still emerging, research on related Fritillaria alkaloids provides valuable insights. For example, the type and orientation of substituents on the A and B rings can impact cytotoxicity.

Analysis of the Impact of Stereochemistry on Bioactivity (e.g., C-17 Configuration)

The stereochemistry of steroidal alkaloids is a critical determinant of their biological activity. Even subtle changes in the spatial arrangement of atoms can lead to significant differences in pharmacological effects. In the context of Hupehenisine and other cevanine-type alkaloids, the configuration at various chiral centers, including the C-17 position, plays a pivotal role.

The C-17 position is part of the spiro-fused F-ring, and its stereochemistry influences the orientation of this ring relative to the rest of the steroid nucleus. This, in turn, affects how the molecule docks into the binding sites of its biological targets. While detailed studies specifically isolating the impact of the C-17 configuration on Hupehenisine's bioactivity are limited in publicly available literature, general principles from related steroidal compounds suggest that both the (17R) and (17S) configurations could lead to distinct biological profiles. The precise impact would depend on the specific receptor or enzyme with which the molecule interacts. Further synthesis of C-17 epimers of Hupehenisine and their subsequent biological evaluation are necessary to definitively map the role of this stereocenter.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of compounds with their biological activity. These models can predict the activity of novel compounds and guide the design of more potent analogues.

To date, specific QSAR models dedicated exclusively to Hupehenisine and its derivatives are not widely reported in the scientific literature. However, QSAR studies have been applied to broader classes of steroidal alkaloids, providing a framework for future research on Hupehenisine. A typical QSAR study for Hupehenisine would involve:

Data Collection: Assembling a dataset of Hupehenisine analogues with their experimentally determined biological activities (e.g., IC50 values for cytotoxicity).

Descriptor Calculation: Calculating various molecular descriptors for each analogue, which quantify different aspects of their chemical structure (e.g., electronic, steric, and hydrophobic properties).

Model Development: Using statistical methods, such as multiple linear regression or machine learning algorithms, to build a mathematical model that relates the descriptors to the biological activity.

Model Validation: Rigorously testing the predictive power of the model using internal and external validation techniques.

The development of robust QSAR models for Hupehenisine would be a valuable tool for accelerating the discovery of new derivatives with enhanced therapeutic potential.

Advanced Analytical Methodologies in Hupehenisine Research

High-Resolution Separation Techniques (e.g., UPLC-MS/MS, HPLC)

High-resolution separation techniques are fundamental for isolating and quantifying hupehenisine from complex samples, such as plant extracts or biological fluids. These methods ensure the accurate determination of the compound by separating it from co-existing substances.

High-Performance Liquid Chromatography (HPLC) HPLC, particularly with evaporative light scattering detection (ELSD), has been successfully employed for the quantitative analysis of hupehenisine in the total alkaloids derived from Fritillaria hupehensis. A reverse-phase HPLC method utilized a Hypersil C-18 column with a mobile phase composed of methanol, water, chloroform, and triethylamine (B128534) in a ratio of 85:15:1:0.6. This method achieved a retention time of 13.7 minutes for hupehenisine, with an asymmetry factor of 1.2. The linearity of the method was established over a concentration range of 8.936 to 134.04 µg/mL, demonstrating a correlation coefficient (r) of 0.9993. The limit of detection (LOD) was determined to be 1.79 µg/mL. Precision was high, with intra-day relative standard deviation (RSD) at 1.42% and inter-day RSD at 2.26% over three days. The average recovery of hupehenisine was found to be 101.50%, with an RSD of 1.62%. nih.gov

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) UPLC-MS/MS offers enhanced sensitivity and selectivity for the determination of hupehenisine, particularly in biological samples like rat plasma. A validated UPLC-MS/MS method for hupehenisine involved protein precipitation using acetonitrile-methanol (9:1, v/v) for sample preparation, with imperialine (B1671802) serving as an internal standard. Chromatographic separation was achieved on a UPLC BEH C18 column (2.1 × 100 mm, 1.7 µm) using a gradient elution with 0.1% formic acid and acetonitrile (B52724) as the mobile phase. The detection was performed using an electrospray ionization (ESI) source in positive ion mode, employing multiple reaction monitoring (MRM) for quantification. The target fragment ions were m/z 416.3 → 98.0 for hupehenisine and m/z 430.3 → 138.2 for the internal standard. This method demonstrated linearity across a range of 2–2000 ng/mL in rat plasma. Mean recoveries for hupehenisine ranged from 92.5% to 97.3%, with intra-day and inter-day precision (RSDs) both less than 6%. The accuracy of the method was between 92.7% and 107.4%. nih.govcapes.gov.br

HPLC-Quadrupole-Time-of-Flight Mass Spectrometry (HPLC-Q-Exactive-MS/MS) Hupehenisine has also been identified in complex herbal preparations using HPLC-Q-Exactive-MS/MS. This method enables the screening and identification of various chemical constituents, including steroidal alkaloids. The chromatographic analysis for steroidal alkaloids typically employs a reverse-phase column (e.g., Agilent Zorbax Extend-C18, 4.6 × 150 mm, 5 µm) with a mobile phase consisting of water containing 0.1% formic acid and acetonitrile, utilizing a gradient program. The column temperature is often maintained at 35 °C, with a flow rate of 0.3 mL/min. The use of formic acid in the mobile phase has been shown to improve the retention and peak shape of alkaloids and enhance ionization. chemrxiv.org

Table 1: Key Parameters of High-Resolution Separation Techniques for Hupehenisine

| Technique | Column Type | Mobile Phase | Detection Method | Linear Range | Recovery (%) | Precision (RSD%) | Reference |

| HPLC-ELSD | Hypersil C-18 | Methanol:Water:Chloroform:Triethylamine (85:15:1:0.6) | ELSD | 8.936–134.04 µg/mL | 101.50 | Intra-day: 1.42, Inter-day: 2.26 | nih.gov |

| UPLC-MS/MS | UPLC BEH C18 (2.1x100mm, 1.7µm) | 0.1% Formic Acid in Water:Acetonitrile (Gradient) | ESI-MRM | 2–2000 ng/mL | 92.5–97.3 | <6 | nih.govcapes.gov.br |

| HPLC-Q-Exactive-MS/MS | Agilent Zorbax Extend-C18 (4.6x150mm, 5µm) | 0.1% Formic Acid in Water:Acetonitrile (Gradient) | ESI-MS/MS | Not specified for quantification | Not specified | Not specified | chemrxiv.org |

Advanced Spectroscopic Characterization (e.g., NMR, IR, MS, X-ray Diffraction, NOE Difference Measurements)

Spectroscopic methods are indispensable for the structural elucidation and confirmation of hupehenisine, providing detailed insights into its molecular architecture and stereochemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy, including proton (¹H NMR) and carbon-13 (¹³C NMR), is a primary tool for determining the structure of hupehenisine. Early studies utilized ¹H-NMR spectra, alongside UV, IR, and EI-mass spectra, to establish the structure of hupehenisine and its diacetyl derivative. capes.gov.br For complex steroidal alkaloids like hupehenisine, both ¹H and ¹³C NMR data are critical. The ¹³C NMR spectrum for hupehenisine (e.g., 1D, 151 MHz, D2O) can be predicted and analyzed to confirm carbon framework and functional groups. np-mrd.org Furthermore, advanced NMR techniques such as Nuclear Overhauser Effect (NOE) difference measurements are crucial for assigning the relative stereochemistry, especially for challenging features like the configuration of the oxygen atom at C-17 in jervine-type steroidal alkaloids. researchgate.netresearchgate.net NMR data can provide a comprehensive parameter set of chemical shifts and H,H-couplings, which is valuable for dereplication, purity analysis, and elucidating structural analogs. nih.gov

Infrared (IR) Spectroscopy IR spectroscopy provides information about the functional groups present in hupehenisine by detecting molecular vibrations. It was among the initial spectroscopic methods used to elucidate the structure of hupehenisine. capes.gov.br

Mass Spectrometry (MS) Mass spectrometry, particularly Electron Ionization (EI-MS) and Electrospray Ionization (ESI-MS), is vital for determining the molecular weight and fragmentation patterns of hupehenisine. EI-mass spectra were historically used in the initial identification of hupehenisine. capes.gov.br In modern applications, ESI in positive ion mode is commonly used in conjunction with UPLC or HPLC for qualitative and quantitative analysis, providing characteristic fragment ions (e.g., m/z 416.3 → 98.0 for hupehenisine). nih.govcapes.gov.brchemrxiv.org LC-MS/MS systems are capable of providing information on the amount, structure, and molecular weight of components, enabling highly sensitive quantification at very low concentrations (nanograms/picograms). agri.edu.tr

X-ray Diffraction While not always readily available for every compound, X-ray diffraction analysis is considered the definitive method for unequivocally proving the absolute configuration and stereochemistry of complex molecules like hupehenisine, particularly for critical structural elements such as the configuration of the oxygen atom at C-17 in jervine-type steroidal alkaloids. researchgate.netresearchgate.net

Computational Chemistry and In Silico Screening (e.g., Molecular Docking)

Computational chemistry approaches, particularly in silico screening and molecular docking, have emerged as powerful tools for predicting the interactions of hupehenisine with biological targets, complementing experimental findings.

Molecular Docking Molecular docking is a well-established computational technique used to simulate the geometric structure and intermolecular forces between small molecules (ligands) and proteins with known structures, aiming to find low-energy binding modes. semanticscholar.org In the context of hupehenisine, molecular docking studies have been performed to investigate its potential interactions with biological targets. For instance, hupehenisine has been studied for its binding to the Angiotensin-Converting Enzyme 2 (ACE2) receptor, a target relevant in viral infections. In such studies, hupehenisine exhibited a binding score of -6.6, indicating a predicted interaction. semanticscholar.orgresearchgate.net Glide molecular docking analysis is a specific computational method used to understand the binding modes and interactions of compounds. nih.gov These in silico methods provide valuable insights into the potential biological activities and mechanisms of action of hupehenisine by predicting how it might interact with specific proteins.

Integrated Omics Technologies (e.g., Metabolomics, Transcriptomics, Genomics)

Integrated omics technologies offer a holistic view of the biological systems producing or affected by hupehenisine, providing insights into its biosynthesis, metabolism, and regulatory mechanisms.

Metabolomics Metabolomics involves the comprehensive analysis of metabolites within a biological system. Targeted alkaloid metabolomics approaches have been applied to study the dynamic variations of alkaloids, including hupehenisine, during the development of Fritillaria hupehensis bulbs. This approach provides a more comprehensive understanding of alkaloid profiles. Widely targeted metabolomics has been effectively utilized for metabolite identification in Fritillaria species. nih.gov Metabolome profiling, as part of integrative analyses, is performed to systematically explore the variations in steroidal alkaloid metabolite levels in the plant. researchgate.net

Transcriptomics Transcriptomics focuses on the study of the complete set of RNA transcripts in a cell or organism. In hupehenisine research, integrative analyses combining metabolome and transcriptome profiles have been conducted to systematically explore the variations in steroidal alkaloid metabolite levels and to identify the genes that modulate their accumulation and the corresponding regulatory mechanisms within Fritillaria hupehensis. researchgate.netnih.gov De novo transcriptomics is a valuable approach for interpreting the genes involved in complex biochemical pathways, such as those leading to steroid alkaloid biosynthesis. nih.gov

Genomics Genomics involves the study of an organism's complete set of DNA. While direct genomic studies on hupehenisine itself are not typically performed (as it is a compound, not an organism), genomic analysis of its source plant, Fritillaria hupehensis, is crucial. The application of omics sciences, including genomics, transcriptomics, and metabolomics, is essential for a deeper understanding of secondary metabolites and their metabolic pathways, and for investigating strategies for metabolite upscaling. researchgate.net Genomic characterization can provide insights into the biosynthesis pathways of alkaloids, similar to how it has been used for other alkaloids like huperzine A in endophytes. nih.gov For instance, alkaloid biosynthesis genes in Fritillaria cirrhosa have been explored using databases like Gene Ontology and Kyoto Encyclopedia of Genes and Genomes (KEGG). nih.gov These genomic insights indirectly contribute to understanding the production and characteristics of hupehenisine.

Future Research Directions and Translational Perspectives for Hupehenisine

Elucidation of Novel and Undiscovered Mechanisms of Action

Despite its documented pharmacological activities, the precise molecular mechanisms through which hupehenisine exerts its effects are not yet fully understood nih.govpshk.hk. Future research must prioritize clarifying its multi-target and multi-channel mechanisms of action nih.gov. This involves systematically identifying the specific protein targets, enzyme interactions, and signaling pathways that hupehenisine modulates within biological systems. Advanced analytical techniques, including proteomics, metabolomics, and transcriptomics, are crucial for comprehensively mapping the cellular and biochemical changes induced by hupehenisine. Understanding these molecular pharmacological details is paramount to maximizing its therapeutic utility and developing targeted interventions pshk.hk.

Rational Design and Synthesis of Next-Generation Hupehenisine Analogues with Enhanced Specificity

The rational design and synthesis of hupehenisine analogues represent a critical avenue for enhancing its therapeutic profile rsc.orgnajah.eduugent.be. This approach involves leveraging structural and mechanistic insights to create modified versions of the compound with improved potency, selectivity for specific biological targets, and optimized pharmacokinetic properties such as absorption, distribution, metabolism, and excretion najah.eduresearchgate.net. Structure-activity relationship (SAR) studies will be instrumental, where systematic chemical modifications to the hupehenisine scaffold are correlated with changes in biological activity rsc.orgnih.gov. Computational modeling, including molecular docking and molecular dynamics simulations, can guide the design process by predicting how novel analogues will interact with potential targets prior to their synthesis, thereby streamlining the drug discovery pipeline ugent.benih.gov. The ultimate goal is to develop compounds with superior therapeutic indices and minimized off-target effects.

Optimization of Biosynthetic Pathways for Sustainable and Scalable Production

As a natural product isolated from Fritillaria species, the sustainable and scalable production of hupehenisine is a significant challenge nih.gov. Research efforts are directed towards optimizing its biosynthetic pathways. This may involve metabolic engineering of suitable host organisms, such as microbes or plant cell cultures, to significantly increase the yield and purity of hupehenisine nih.govnih.gov. Strategies could include identifying and overcoming rate-limiting steps in the natural biosynthetic cascade, overexpressing key enzymes involved in its synthesis, or introducing the necessary genetic machinery from Fritillaria into heterologous systems for fermentation-based production nih.gov. Such advancements are vital for ensuring a consistent and economically viable supply of hupehenisine for both research purposes and potential large-scale therapeutic development nih.gov.

Development of Advanced Preclinical Models for Efficacy Assessment

Current preclinical models, encompassing both in vitro assays and in vivo animal models, often have limitations in fully replicating the intricate complexities of human diseases nih.gov. Future research must focus on developing and validating more advanced and physiologically relevant models to accurately assess hupehenisine's efficacy and safety. This includes the implementation of humanized animal models, sophisticated organ-on-a-chip systems, and three-dimensional (3D) cell culture models like organoids, which better mimic human physiological conditions and disease pathologies nih.gov. These advanced models are indispensable for gaining a deeper understanding of drug-target interactions within a more complex biological context and for more reliably predicting clinical outcomes nih.govgoogleapis.com. For conditions such as respiratory diseases, the development of specific advanced models for lung inflammation or bronchial obstruction would be particularly beneficial researchgate.net.

Integrative Systems Biology and Network Pharmacology Approaches

Complex diseases are typically characterized by dysregulation across multiple targets and pathways, and natural compounds like hupehenisine may exert their therapeutic effects through polypharmacology, impacting several biological nodes simultaneously nih.govmdpi.com. Integrative systems biology and network pharmacology approaches are therefore crucial for deciphering these multi-component, multi-target mechanisms nih.govmdpi.comfrontiersin.orgnih.gov. This involves leveraging vast biological datasets, including 'omics' data (genomics, proteomics, metabolomics, transcriptomics), to construct comprehensive biological networks that illustrate the relationships between compounds, their targets, affected pathways, and associated diseases nih.govmdpi.comfrontiersin.org. Computational tools, bioinformatics, and artificial intelligence (AI) are instrumental in analyzing these complex networks, identifying central targets, predicting synergistic effects, and elucidating the broader therapeutic implications of hupehenisine nih.govmdpi.comfrontiersin.orgnih.gov. This holistic perspective is essential for bridging traditional medicinal insights with modern pharmacological research, thereby guiding the development of new drugs and personalized medicine strategies nih.govnih.gov.

Q & A

Q. What are the optimal methodologies for isolating Hupehenisine from natural sources?

To isolate Hupehenisine, researchers should prioritize solvent extraction coupled with chromatographic techniques. For instance, column chromatography using silica gel with gradient elution (e.g., hexane-ethyl acetate) is effective for preliminary separation, followed by HPLC for purification . Purity validation via LC-MS and NMR is critical to confirm structural integrity. Ethanol-water mixtures (70–80% ethanol) are recommended for extraction efficiency, as polar solvents enhance yield while minimizing co-extraction of non-target compounds .

Q. How can researchers analytically characterize Hupehenisine’s structural properties?

A multi-technique approach is essential:

- NMR spectroscopy (1D/2D) for elucidating carbon-hydrogen frameworks.

- X-ray crystallography for absolute stereochemical confirmation.

- High-resolution mass spectrometry (HR-MS) to verify molecular formula. Cross-referencing data with published spectral libraries ensures accuracy, and discrepancies should be resolved through repeated crystallographic trials .

Advanced Research Questions

Q. What experimental designs are suitable for investigating Hupehenisine’s biosynthesis pathways?

Use stable isotope labeling (e.g., ¹³C-glucose) to trace precursor incorporation into Hupehenisine’s core structure. Combine transcriptomics (RNA-seq) to identify candidate genes and heterologous expression in model systems (e.g., Saccharomyces cerevisiae) to validate enzymatic steps. Ensure controls include non-labeled substrates and knockout mutants to rule out non-specific pathways .

Q. How should contradictory bioactivity data for Hupehenisine be resolved?

Contradictions often arise from assay variability or impurity interference. Researchers should:

- Replicate studies using standardized cell lines (e.g., NIH/3T3 for cytotoxicity).

- Perform dose-response curves (IC₅₀ calculations) with purity-verified samples (>95%).

- Compare results against structurally analogous compounds to contextualize potency .

Q. What strategies address Hupehenisine’s low solubility in pharmacological studies?

Employ nanoparticle encapsulation (e.g., PLGA nanoparticles) or co-crystallization with solubilizing agents (e.g., cyclodextrins). Validate bioavailability improvements via in-vitro dissolution assays (pH 6.8 buffer) and in-vivo pharmacokinetics (Cₘₐₓ and AUC measurements) .

Q. How can Hupehenisine’s synergistic effects with other compounds be systematically evaluated?

Use isobolographic analysis to quantify synergy in combination therapies. Design a matrix of dose ratios (e.g., 1:1, 1:2) and apply the Chou-Talalay method to calculate combination indices (CI <1 indicates synergy). Include sham combinations to control for additive effects .

Q. What methodologies are critical for studying Hupehenisine’s in-vivo pharmacokinetics?

Conduct ADME studies in rodent models:

- Plasma sampling at fixed intervals post-administration (0–48 hrs).

- Compartmental modeling (e.g., two-compartment model) to estimate t₁/₂ and clearance.

- Tissue distribution analysis via LC-MS/MS to identify accumulation sites .

Q. How can Hupehenisine’s mechanism of action be rigorously validated?

Combine RNA interference (RNAi) to silence putative targets and pharmacological inhibition (e.g., kinase inhibitors). Use CRISPR-Cas9 knockouts in cell lines to confirm target dependency. Cross-validate findings with transcriptomic profiling (e.g., RNA-seq) to identify downstream pathways .

Q. What approaches resolve discrepancies in Hupehenisine’s reported SAR (Structure-Activity Relationship)?

Perform systematic SAR studies using a congeneric series of analogs. Utilize molecular docking (AutoDock Vina) to predict binding poses and validate with surface plasmon resonance (SPR) for affinity measurements. Statistically analyze substituent effects via QSAR models (e.g., CoMFA) .

Q. How should researchers standardize Hupehenisine quantification across laboratories?

Adopt validated LC-MS/MS protocols with deuterated internal standards (e.g., Hupehenisine-d₃). Participate in inter-laboratory round-robin trials to harmonize retention times and calibration curves. Publish detailed SOPs in supplementary materials to ensure reproducibility .

Methodological Considerations

- Data Contradictions : Always cross-validate findings with orthogonal assays (e.g., bioactivity confirmed via both enzyme inhibition and cellular assays) .

- Ethical Reporting : Follow NIH guidelines for preclinical studies, including randomization, blinding, and power analysis .

- Reproducibility : Deposit raw spectral data (NMR, MS) in public repositories (e.g., Zenodo) and cite these in publications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.